molecular formula C7H3Br2ClN2 B2826698 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine CAS No. 1955548-86-3

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine

Cat. No.: B2826698
CAS No.: 1955548-86-3
M. Wt: 310.37
InChI Key: KUMUIJRUVBDCPA-UHFFFAOYSA-N
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Description

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H3Br2ClN2. It is part of the imidazo[1,5-a]pyridine family, known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

The primary targets of 1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine are currently unknown. This compound is a part of the imidazo[1,5-a]pyridine family, which is known to be a significant structural component of a large number of agrochemicals and pharmaceuticals . .

Pharmacokinetics

Its molecular weight (310.37 g/mol) and the presence of halogens suggest that it may have good membrane permeability, which could potentially enhance its bioavailability .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other molecules in its environment. It is recommended to store this compound in an inert atmosphere at 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine can be synthesized through various synthetic routes. One common method involves the bromination and chlorination of imidazo[1,5-a]pyridine derivatives. The reaction typically requires the use of bromine and chlorine reagents under controlled conditions to ensure selective halogenation at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloroimidazo[1,2-a]pyridine
  • 6-Bromoimidazo[1,2-a]pyridine
  • 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides

Uniqueness

1,3-Dibromo-6-chloroimidazo[1,5-a]pyridine is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

1,3-dibromo-6-chloroimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClN2/c8-6-5-2-1-4(10)3-12(5)7(9)11-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMUIJRUVBDCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1Cl)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955548-86-3
Record name 1,3-dibromo-6-chloroimidazo[1,5-a]pyridine
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